GSK-J4 - 1373423-53-0

GSK-J4

Catalog Number: EVT-255775
CAS Number: 1373423-53-0
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester is an organonitrogen heterocyclic compound.
Mechanism of Action

GSK-J4 primarily functions by inhibiting the enzymatic activity of KDM6A and KDM6B. [, , , ] These enzymes, under normal circumstances, remove methyl groups from H3K27me3/2, leading to gene activation. [, ] By inhibiting KDM6A/B, GSK-J4 leads to an increase in H3K27me3 levels. [, , ] This increase in H3K27me3, a repressive histone mark, can result in transcriptional silencing of specific target genes. [, , ]

  • Induce apoptosis and cell cycle arrest: In various cancer cells, including myeloma, Ewing sarcoma, and glioma, GSK-J4 treatment has been linked to apoptosis and cell cycle arrest. [, , , , , ] This effect is often attributed to the upregulation of pro-apoptotic genes and downregulation of cell cycle progression genes. [, , , ]
  • Modulate inflammatory responses: GSK-J4 has been implicated in regulating inflammatory responses by influencing the production of cytokines and chemokines. [, , ] It has demonstrated the ability to reduce the production of proinflammatory cytokines, such as CCL2 and CCL11, in myeloid leukemia cells. []
  • Impact cellular metabolism: Research suggests that GSK-J4 can influence cellular metabolism, specifically by impairing glutaminolysis. [] In KRAS-mutant lung adenocarcinoma, GSK-J4 treatment was found to reduce cellular glutamate levels, potentially leading to metabolic and oxidative stress. []
  • Influence cell differentiation: GSK-J4 has shown potential in promoting cell differentiation, particularly in neuroblastoma cells where it induced differentiation and inhibited tumor growth. []
  • Enhance radiosensitivity: Studies have indicated that GSK-J4 can enhance the sensitivity of certain cancer cells to radiation therapy, making it a potential radiosensitizer. [, ]
Applications
  • Cancer: GSK-J4 has shown potential as a therapeutic agent in various cancers, including multiple myeloma [, ], lung adenocarcinoma [], retinoblastoma [], diffuse large B-cell lymphoma [, ], diffuse intrinsic pontine glioma [], neuroblastoma [], anaplastic thyroid cancer [], prostate cancer [, , ], Ewing sarcoma [, ], medulloblastoma [], esophageal squamous cell carcinoma [], canine hemangiosarcoma [], and glioblastoma. [, , , ] Its efficacy has been demonstrated both in vitro and in vivo, with studies showing inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. [1-9, 12-14, 17, 18, 20, 23, 26-29]
  • Inflammatory Diseases: GSK-J4 has shown promise in preclinical models of inflammatory diseases. For instance, it has demonstrated the ability to ameliorate acute colitis in mice, potentially by inducing a tolerogenic phenotype in dendritic cells and promoting the synthesis of retinoic acid. []
  • Postoperative Pain: Studies have indicated that GSK-J4 can alleviate hyperalgesia in a rat model of postoperative pain, suggesting its potential as a therapeutic target for pain management. []
  • Hashimoto’s Thyroiditis: Research suggests that GSK-J4 may have therapeutic benefits in Hashimoto's thyroiditis, an autoimmune disease affecting the thyroid gland. [] It has shown the ability to suppress the production of inflammatory chemokines and inhibit apoptosis in thyroid cells. []
  • Cardiomyocyte Protection: GSK-J4 has shown potential in protecting cardiomyocytes from lipotoxicity, a condition where excess fatty acids damage heart cells. [] Studies indicate that it can reduce ferroptosis, a type of cell death linked to lipid peroxidation, in cardiomyocytes exposed to high levels of palmitic acid. []
  • Respiratory Syncytial Virus Infection: Research suggests that GSK-J4 can reduce proinflammatory responses and immunopathology associated with respiratory syncytial virus (RSV) infection. [] It has been shown to decrease the production of inflammatory chemokines and cytokines in dendritic cells, leading to a reduction in lung inflammation and improved outcomes in RSV-infected mice. []
  • Cone Dystrophy: GSK-J4 has shown promise in promoting cone survival in a mouse model of cone dystrophy, an inherited retinal disease leading to vision loss. [] Continuous administration of GSK-J4 in retinal explants increased cone survival, suggesting potential for novel therapies to slow cone degeneration. []
  • Plasmablast Formation: Research suggests that GSK-J4 influences B cell differentiation into plasmablasts, cells responsible for antibody production. [] By inhibiting UTX and JMJD3, GSK-J4 leads to an increase in plasmablast frequency, indicating a role for these enzymes in regulating B cell differentiation. []
Future Directions
  • Exploring combination therapies: Combining GSK-J4 with other therapeutic agents, such as chemotherapy drugs, radiation therapy, or immunotherapy, could potentially enhance its efficacy. Several studies have already demonstrated synergistic effects when GSK-J4 is combined with other treatments. [, , , , ]

Properties

CAS Number

1373423-53-0

Product Name

GSK-J4

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.